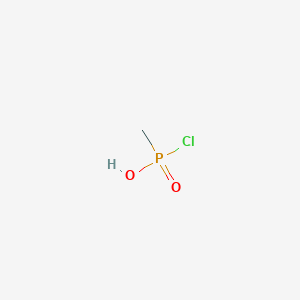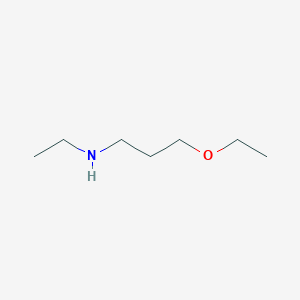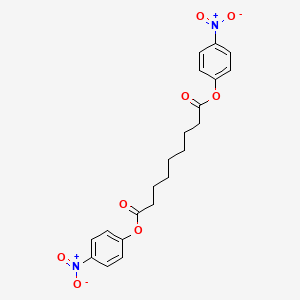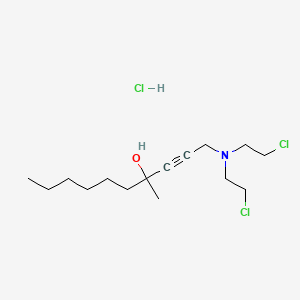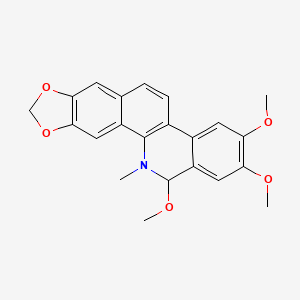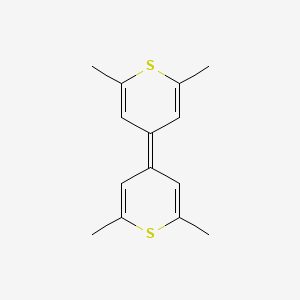![molecular formula C17H14O B14670643 2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro- CAS No. 40932-30-7](/img/structure/B14670643.png)
2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- typically involves a tandem nucleophilic benzylation and C(sp2)-N cross-coupling reaction sequence. The general procedure includes the following steps :
Starting Materials: 3-aminooxindoles and 2-bromobenzyl bromides.
Catalyst: Copper(I) bromide (CuBr).
Base: Sodium tert-butoxide (tBuONa).
Solvent: Dimethylformamide (DMF).
Reaction Conditions: The mixture is stirred at temperatures ranging from 100 to 170°C for a specified time.
Workup: After completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layers are dried, filtered, and concentrated. The residue is purified by flash column chromatography.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole, 2,3-dihydro-: This compound shares a similar indole structure but lacks the spiro linkage.
Spiropyran: This compound also features a spiro linkage but has different substituents and functional groups.
Uniqueness
2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- is unique due to its specific spiro linkage and the presence of both indene and oxindole moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
40932-30-7 |
|---|---|
Formule moléculaire |
C17H14O |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
spiro[1,3-dihydroindene-2,2'-3H-indene]-1'-one |
InChI |
InChI=1S/C17H14O/c18-16-15-8-4-3-7-14(15)11-17(16)9-12-5-1-2-6-13(12)10-17/h1-8H,9-11H2 |
Clé InChI |
BAYHTRRWPFVBSU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CC13CC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



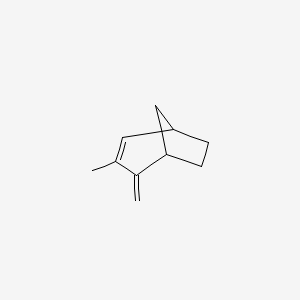
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)




